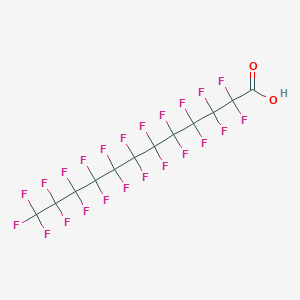
全氟十二烷酸
描述
Perfluorododecanoic acid, also known as perfluorolauric acid, is a perfluoroalkyl substance with the chemical formula C12HF23O2. It is a man-made compound characterized by its high stability and resistance to heat, oil, stains, grease, and water. This compound is part of the broader group of polyfluoroalkyl substances, which have been widely used in various industrial applications due to their unique properties .
科学研究应用
Perfluorododecanoic acid has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a surfactant in various chemical reactions and processes, providing stability and resistance to harsh conditions.
作用机制
Target of Action
Perfluorodecanoic acid (PFDA) is a type of perfluoroalkyl acid (PFAA) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
PFDA’s mode of action involves its interaction with its primary targets, leading to changes in the body. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . Furthermore, PFDA can influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .
Biochemical Pathways
PFDA affects several biochemical pathways. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition can lead to an accumulation of fatty acids in the body, potentially leading to various health issues. Additionally, PFDA has been shown to affect the antioxidative defense system in erythrocytes (red blood cells) .
Pharmacokinetics
The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . This suggests that PFDA, being a similar compound, may also have a long half-life in the human body.
Result of Action
The primary result of PFDA’s action is its potential toxicity. It has a relatively high toxicity and can promote tumor growth . Furthermore, PFDA decreases the viability of PC12 cells when used at a concentration of 100 µM. It also increases reactive oxygen species (ROS) and malondialdehyde (MDA) levels and reduces the mitochondrial membrane potential in PC12 cells .
Action Environment
It is persistent in the environment due to its resistance to hydrolysis, photolysis, and biodegradation . Exposure to PFDA can occur via inhalation of indoor and outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in water or soil can lead to its uptake by plants, potentially leading to exposure and accumulation of PFDA in humans and other organisms .
生化分析
Biochemical Properties
Perfluorododecanoic acid interacts with various biomolecules. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Cellular Effects
Perfluorododecanoic acid has been linked to health concerns, like other fluorosurfactants, leading to proposed restrictions on its use . It has a relatively high toxicity and can promote tumor growth . PFDA greatly affects the immune response . The expressions of IL-1β and IL-18 were both decreased after PFDA treatment .
Molecular Mechanism
The molecular mechanism of Perfluorododecanoic acid is not through a single target or a single pathway . Mechanistic investigations indicated that PFDA inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4; thus, suggesting that inflammasome assemblies were suppressed .
Temporal Effects in Laboratory Settings
In laboratory settings, male rats were exposed to 0, 0.05, 0.2, and 0.5 mg/kg/day of PFDA for 110 days . Nuclear magnetic resonance-based metabonomic analysis showed an increase in pyruvate, lactate, acetate, choline, and a variety of amino acids in the highest dose group .
Dosage Effects in Animal Models
The effects of Perfluorododecanoic acid vary with different dosages in animal models . For example, exposure to PFDA can disrupt the dopaminergic signaling, cholinergic system, and the central nervous system in zebrafish larvae .
Metabolic Pathways
Perfluorododecanoic acid is involved in various metabolic pathways. It has been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . Metabolomics results showed that PFDA exposure affected glutamine-related pathways, significantly altering glutathione and fatty acid oxidative metabolism .
Transport and Distribution
The transport and distribution of Perfluorododecanoic acid within cells and tissues are not well studied. It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets .
Subcellular Localization
It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets
准备方法
Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid is typically synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction conditions include maintaining a low temperature and using a nickel anode to facilitate the fluorination process .
Industrial Production Methods: In industrial settings, perfluorododecanoic acid is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process is carefully controlled to ensure the complete fluorination of the dodecanoic acid, resulting in the formation of perfluorododecanoic acid .
化学反应分析
Types of Reactions: Perfluorododecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions:
Reduction: Perfluorododecanoic acid can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions to form perfluorododecanol.
Major Products Formed:
Perfluorododecanol: Formed through the reduction of perfluorododecanoic acid.
Perfluorododecanoyl Chloride: Formed through the substitution reaction with thionyl chloride.
相似化合物的比较
Perfluorododecanoic acid is part of the broader group of perfluoroalkyl substances, which include:
Perfluorooctanoic Acid (PFOA): Similar in structure but with a shorter carbon chain (C8).
Perfluorodecanoic Acid (PFDA): Similar in structure but with a shorter carbon chain (C10).
Perfluorooctane Sulfonic Acid (PFOS): Contains a sulfonic acid group instead of a carboxyl group.
Perfluorododecanoic acid stands out due to its longer carbon chain, which contributes to its higher toxicity and persistence in the environment compared to its shorter-chain counterparts .
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGONMQFMIYUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23COOH, C12HF23O2 | |
| Record name | Perfluoro-n-dodecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031861 | |
| Record name | Perfluorododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-55-1 | |
| Record name | Perfluorododecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorododecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricosafluorododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORODODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



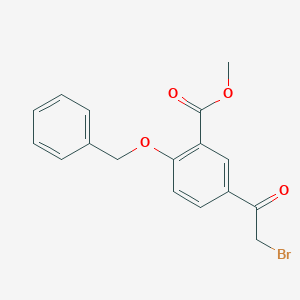
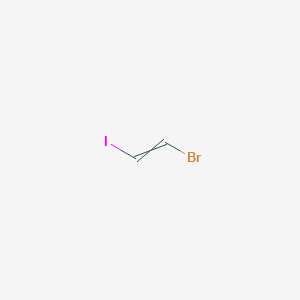
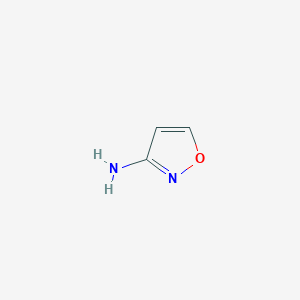
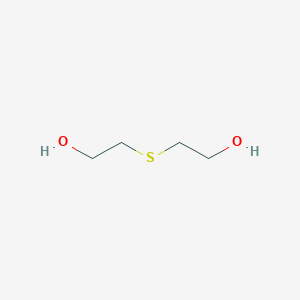

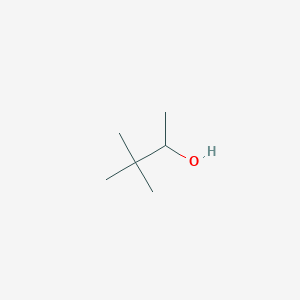


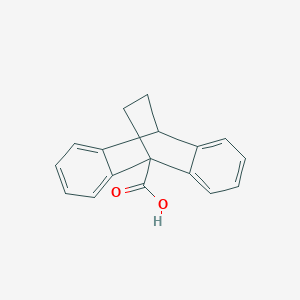

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)
